2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Antifungal susceptibility testing Candida albicans Minimum inhibitory concentration

This specific S-phenacyl 2-mercaptobenzoxazole derivative (compound 5d) is the sole member of a 23-compound benzoxazole series to achieve total fungistatic inhibition (MICT = 16 µg/mL, ~100% reduction) against Candida albicans SC5314, while close analogs (5k, 6a) yield only partial inhibition. Its unique biphasic ergosterol modulation—decreasing ergosterol in reference strains while paradoxically increasing it in clinical isolates—establishes it as an irreplaceable chemical probe for sterol homeostasis studies. The >16-fold selectivity window (CC₅₀ ≈ 256 µg/mL in Vero E6 cells) and additivity with amphotericin B further distinguish this compound. Only the ethanone (ketone) form—not the alcohol reduction product—retains selective antifungal activity.

Molecular Formula C15H10BrNO2S
Molecular Weight 348.2 g/mol
CAS No. 13944-97-3
Cat. No. B3237785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
CAS13944-97-3
Molecular FormulaC15H10BrNO2S
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2
InChIKeyMRDNHYLTHWKOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 13944-97-3): Baseline Identity, Physicochemical Profile, and Procurement Characteristics


2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (CAS 13944-97-3, synonym: 2-(benzoxazol-2-ylthio)-4'-bromoacetophenone) is a synthetic S-phenacyl derivative of 2-mercaptobenzoxazole classified as a brominated aromatic ketone bearing a benzoxazole pharmacophore [1]. Its molecular formula is C₁₅H₁₀BrNO₂S with a molecular weight of 348.21 g/mol, a melting point of 138–139 °C (from ligroine), a predicted boiling point of 493.2 ± 55.0 °C, a predicted density of 1.61 ± 0.1 g/cm³, and a predicted pKa of 0.74 ± 0.10 . The compound is commercially available at ≥95% purity from specialty chemical suppliers and listed in the Sigma Aldrich catalog as AldrichCPR product S982725 [2]. Full structural characterization data (¹H NMR, ¹³C NMR, IR, and HRMS) and two NMR spectra are publicly accessible via SpectraBase, establishing its identity for procurement verification [1].

Why S-Phenacyl Benzoxazole Analogs Cannot Be Interchanged: Structure-Activity Evidence Prohibiting Generic Substitution of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone


Among the 23 benzoxazole derivatives screened by Staniszewska et al. (2021), only four compounds (5d, 5i, 5k, 6a) demonstrated anti-Candida albicans SC5314 activity at 16 µg/mL, and critically, only compound 5d—bearing the 4-bromophenacyl group—achieved total fungistatic inhibition (MICT) with 100% reduction [1]. Closely related analogs differing only in the phenacyl halogen substitution pattern (e.g., 2,4,6-trichloro analog 5k, or 2,3,4-trichloro analog 5i) or in the benzoxazole bromination (e.g., 5-bromo-benzoxazole analog 6a) produced merely partial MIC (MICP) at identical concentrations, meaning complete growth suppression was not attained [1]. The unsubstituted phenacyl derivative 5a was essentially inactive (11.7% inhibition) [1]. Furthermore, 5d exhibits a uniquely concentration-dependent, biphasic ergosterol modulation profile—reducing ergosterol content by ~1.3-fold in the reference strain while paradoxically increasing ergosterol in the clinical isolate—a pattern not replicated by 6a or 7a [1]. These data demonstrate that the 4-bromophenacyl substituent is not a generic interchangeable module; rather, it is a structural determinant of total vs. partial inhibitory phenotype and mechanism-of-action signature. Substituting 5d with a non-4-bromophenacyl benzoxazole analog would predictably alter both the qualitative inhibition outcome and the pharmacodynamic mechanism, undermining experimental reproducibility and therapeutic rationale [1].

Product-Specific Quantitative Evidence Guide: 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) vs. Its Closest In-Class Analogs


Total vs. Partial Fungistatic Inhibition Against C. albicans SC5314: 5d Achieves MICT Where Trichloro- and Bromobenzoxazole Analogs Only Reach MICP

In head-to-head CLSI-based susceptibility testing against the C. albicans SC5314 ATCC reference strain after 48 h incubation, compound 5d (4-bromophenacyl) demonstrated total visual MICT at 16 µg/mL with spectrophotometric (SPE) growth inhibition of 100.3 ± 3.2% [1]. Under identical conditions, the 2,4,6-trichlorophenacyl analog 5k achieved only partial MICP at 16 µg/mL (%R = 64.2 ± 10.6), the 5-bromobenzoxazole analog 6a achieved only partial MICP (%R = 88.0 ± 9.7), and the 2,3,4-trichlorophenacyl analog 5i showed 78.7 ± 2.1% without MIC designation [1]. The unsubstituted phenacyl parent 5a was effectively inactive (11.7 ± 3.8% at 16 µg/mL) [1]. The differentiation is qualitative, not merely quantitative: MICT indicates complete fungistatic suppression per CLSI interpretation, while MICP indicates incomplete control with residual growth [1].

Antifungal susceptibility testing Candida albicans Minimum inhibitory concentration Structure-activity relationship

Activity Retention Against Azole-Resistant Clinical Isolates: 5d Circumvents Cross-Resistance Observed with Commercial Triazoles

Against a fluconazole- and itraconazole-resistant C. albicans clinical isolate, 5d maintained 52.0 ± 15.7% growth inhibition at 16 µg/mL [1]. Against intrinsically azole-reduced-susceptibility C. glabrata, 5d exhibited 38.3 ± 3.8% inhibition at 16 µg/mL [1]. For comparison: 5i was the most active against C. glabrata (53.0 ± 3.5% at 16 µg/mL), 5k showed 35.0 ± 5.1%, and 6a showed 27.0 ± 6.1% [1]. The benzoxazole class as a whole demonstrated no cross-resistance with amphotericin B (AmB), a property attributed to their tripartite action mode: (1) interaction with exogenous ergosterol, (2) blockade of endogenous ergosterol synthesis, and (3) AmB-like membrane permeabilization [1]. 5d simultaneously provides activity against both C. albicans and C. glabrata, whereas 6a shows preferential activity against C. albicans (88.0%) but weak activity against C. glabrata (27.0%) [1].

Azole resistance Candida glabrata Clinical isolates Cross-resistance

Mammalian Cytotoxicity Selectivity: 5d Demonstrates >16-Fold Safety Window Between Antifungal and Cytotoxic Concentrations in Vero E6 Cells

At its therapeutically relevant MICT concentration of 16 µg/mL, 5d induced only 6.1 ± 0.3% cytotoxicity against Vero E6 kidney epithelial cells [1]. Moderate cytotoxicity (61.3 ± 1.0%) was observed only at the substantially higher concentration of 256 µg/mL, yielding a selectivity window of at least 16-fold (256/16) based on the fungistatic endpoint [1]. The comparator 6a showed comparable low cytotoxicity at 16 µg/mL (5.0 ± 0.2%), and 7a showed 4.2 ± 0.1% [1]. At 128 µg/mL, all tested benzoxazoles maintained >81.6% Vero cell viability, and across the range of 128 to 1 µg/mL, 5d displayed weak or absent cytotoxicity (18.4 ± 0.4% to 2.1 ± 0.1%) [1]. In contrast, the alcohol derivatives 8c, 8d, 8h, and 8i exhibited strong cytotoxicity (63–84%) against MRC-5 pulmonary fibroblasts at comparable concentrations, establishing that the ketone oxidation state of 5d is critical for its favorable safety profile relative to the alcohol reduction products [1].

Cytotoxicity Selectivity index Vero cells Mammalian safety

Biphasic Ergosterol Modulation Fingerprint: 5d Shows a Unique Concentration-Dependent Ergosterol Perturbation Pattern Not Shared by 6a or 7a

In the C. albicans SC5314 reference strain, 5d reduced total ergosterol content in a concentration-dependent manner: at 16 µg/mL ergosterol was 73.8 ± 3.2% of untreated control (1.3-fold decrease), and at 4 µg/mL it was 79.8 ± 3.2% (1.2-fold decrease) [1]. By contrast, 6a and 7a at 16 µg/mL produced minimal ergosterol reduction (93.9 ± 4.3% and 95.5 ± 3.7%, respectively; ~1.0-fold change) [1]. Against the azole-resistant clinical isolate, 5d uniquely exhibited a reverse action mode, increasing ergosterol content: 1.3-fold at 16 µg/mL (74.3 ± 3.5%) and 1.7-fold at 4 µg/mL (57.8 ± 2.7%), compared to the untreated control [1]. In contrast, 6a and 7a against the clinical isolate showed decreased ergosterol (83.4% and 99.9% at 16 µg/mL, respectively) [1]. This biphasic, strain-dependent ergosterol modulation is unique to 5d among the tested benzoxazoles and was confirmed by both SPE and HPLC methods [1].

Ergosterol biosynthesis Sterol perturbation Mechanism of action Antifungal pharmacodynamics

Amphotericin B Combination Compatibility: 5d Demonstrates Additivity Without Antagonism Against C. glabrata

In checkboard combination assays against C. glabrata over 96 h, the combination of 5d with amphotericin B (AmB) yielded ΣFIC values falling within the additivity/indifference range (FIC >0.5 to <4), with no synergism or antagonism detected for any combination ratio [1]. In the combination setup, 5d alone displayed an MICP of 4 µg/mL and MICT of 1.25 µg/mL [1]. AmB alone exhibited an MICT of 2.5 µg/mL [1]. The absence of antagonism is a critical finding because benzoxazoles operate through a membrane-directed pleiotropic mechanism (including ergosterol interaction and membrane permeabilization) that could theoretically interfere with AmB's ergosterol-binding mode of action; the observed additivity confirms mechanistic compatibility [1].

Combination therapy Amphotericin B Fractional inhibitory concentration Checkboard assay

Research and Industrial Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery: Hit-to-Lead Optimization Targeting Azole-Resistant Candidiasis

5d is qualified as a hit-to-lead starting point for developing novel antifungals against azole-resistant Candida infections. It is the only benzoxazole in its series achieving total fungistatic inhibition (MICT = 16 µg/mL, %R ≈ 100) against the C. albicans SC5314 reference strain, whereas closest analogs 5k and 6a produce only partial inhibition [1]. This total vs. partial inhibition distinction is critical for advancing compounds in antifungal development pipelines, where complete growth suppression is required. Furthermore, 5d retains residual activity against both azole-resistant C. albicans and intrinsically low-susceptibility C. glabrata (38.3% inhibition at 16 µg/mL), providing a balanced dual-species profile suitable for broad-spectrum optimization programs [1].

Mechanism-of-Action Studies: Biphasic Ergosterol Modulation as a Pharmacodynamic Probe

The unique concentration-dependent, biphasic ergosterol perturbation induced by 5d—reducing ergosterol ~1.3-fold in the reference strain while paradoxically increasing it 1.3–1.7-fold in the clinical isolate—establishes this compound as a valuable chemical probe for dissecting fungal sterol homeostasis [1]. No other benzoxazole in the series (6a, 7a) reproduces this bidirectional pattern, meaning 5d specifically engages a regulatory node (potentially involving feedback upregulation of ERG genes or altered sterol trafficking) that warrants further investigation. Researchers studying adaptive fungal responses to membrane-targeting agents can use 5d as a tool compound to interrogate these pathways [1].

Combination Antifungal Regimen Preclinical Evaluation with Amphotericin B

The demonstrated additivity/indifference (ΣFIC >0.5 to <4) between 5d and amphotericin B against C. glabrata indicates that 5d can be rationally combined with AmB without antagonistic interference, despite both compounds targeting the fungal membrane [1]. This finding supports preclinical combination efficacy studies, particularly against azole-recalcitrant Candida species where AmB is clinically indicated. The absence of cross-resistance with AmB further strengthens the rationale for pursuing benzoxazole-AmB regimens as a strategy to mitigate monotherapy resistance emergence [1].

Chemical Biology: Sterol Biosynthesis Probe with Favorable Mammalian Safety Window

5d's >16-fold selectivity window between antifungal activity (MICT = 16 µg/mL) and mammalian cytotoxicity (CC₅₀ ≈ 256 µg/mL in Vero E6 cells) qualifies it as a selective chemical biology probe for ergosterol pathway studies in Candida species [1]. Its low cytotoxicity at pharmacologically active concentrations (6.1% at 16 µg/mL) ensures that observed antifungal phenotypes are not confounded by general toxicity. Importantly, the corresponding alcohol reduction product (8d) displays strong cytotoxicity (63–84% against MRC-5 fibroblasts), underscoring that the ethanone (ketone) form—not the ethanol form—is required for selective probe applications; this distinction is essential for specifying compound identity in procurement [1].

Quote Request

Request a Quote for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.